molecular formula C15H17N3O5S B2521759 2-(4-(methylsulfonyl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 921861-23-6

2-(4-(methylsulfonyl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2521759
CAS No.: 921861-23-6
M. Wt: 351.38
InChI Key: MOLMPMBPCKUQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(methylsulfonyl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis

Research on compounds related to 2-(4-(methylsulfonyl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has shown significant interest in the synthesis and spectral analysis of derivatives with potential biological activities. For example, Khalid et al. (2016) synthesized N-substituted derivatives of a closely related compound, showcasing the process involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate, yielding various intermediates subsequently leading to the target compounds. These compounds were characterized by 1H-NMR, IR, and mass spectral data, emphasizing the importance of detailed spectral analysis in understanding the chemical structure and properties of such derivatives Khalid et al., 2016.

Antibacterial Activity

The antibacterial properties of sulfonamide and 1,3,4-oxadiazole derivatives are a significant area of research. The study by Darwish et al. (2014) involved the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing promising antibacterial and antifungal results. Similarly, Nafeesa et al. (2017) explored the antibacterial and anti-enzymatic potential of N-substituted derivatives, demonstrating moderate to significant activity against various bacterial strains Darwish et al., 2014; Nafeesa et al., 2017.

Pharmacological Evaluation

The pharmacological evaluation of derivatives showcases their potential as therapeutic agents. For instance, Carta et al. (2017) investigated the carbonic anhydrase inhibitory action of thiazolylsulfonamides, highlighting the potential of such compounds in treating various pathologies, including cancer and obesity Carta et al., 2017.

Antimicrobial and Genotoxic Properties

The exploration of antimicrobial and genotoxic properties forms a critical part of the research on these compounds. Studies such as those by Benvenuti et al. (1997) provide insights into the synthesis of benzoimidazole derivatives and their subsequent evaluation for antimicrobial and genotoxic activities, offering a pathway for the development of new therapeutic agents Benvenuti et al., 1997.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-24(20,21)11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(23-15)12-3-2-8-22-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLMPMBPCKUQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.